molecular formula C11H14N4OS B2360646 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 688793-20-6

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2360646
CAS No.: 688793-20-6
M. Wt: 250.32
InChI Key: RRWODJXTYUXFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a synthetic organic compound with a molecular formula of C 12 H 15 N 3 OS and a molecular weight of 249.33 g/mol. Its solid-state structure has been confirmed by single-crystal X-ray diffraction, which shows it crystallizes in the monoclinic P2 1 /c space group . The compound belongs to the pyrido[2,3-d]pyrimidine class of heterocycles, which are annulated uracil analogs recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities . These fused heterocyclic systems are of significant interest in drug discovery for their potential as enzyme inhibitors and chemotherapeutic agents. Specifically, pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as core scaffolds in the design of anticancer agents , particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) . Furthermore, structurally similar compounds have demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria, making this chemical class a valuable template for developing new anti-infective agents . This product is provided for research purposes as a building block in organic synthesis and a precursor for the development of biologically active molecules. Researchers can utilize this compound to synthesize more complex fused heterocyclic systems, such as pyridopyrimidothiazinones and pyridopyrimidothiadiazinones, which are accessible through reactions like aminomethylation (Mannich reaction) or Michael addition . Handling and Storage: Store in a cool, dry place. For specific handling recommendations, consult the Safety Data Sheet. Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-14(2)6-7-15-10(16)8-4-3-5-12-9(8)13-11(15)17/h3-5H,6-7H2,1-2H3,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWODJXTYUXFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=C(NC1=S)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324851
Record name 3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

688793-20-6
Record name 3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enaminone-Mediated Cyclization

Enaminones, such as 3-dimethylamino-1-naphthalen-1-ylpropenone, have been employed as intermediates for constructing fused pyridine systems. Adapting this methodology:

  • 2-Amino-3-cyano-4-(dimethylamino)pyridine is reacted with thiourea in refluxing acetic acid.
  • Cyclodehydration occurs at 120–140°C , forming the pyrido[2,3-d]pyrimidin-4-one core with inherent thioxo functionality.

Key Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 130°C ± 10°C <80°C: Incomplete cyclization
Solvent Glacial Acetic Acid Facilitates proton transfer
Reaction Time 6–8 hours Prolonged heating reduces yield by 15–20%

Side-Chain Introduction

The 2-(dimethylamino)ethyl group at position 3 is introduced via nucleophilic substitution or reductive amination.

Alkylation of Secondary Amines

A two-step sequence maximizes regioselectivity:

  • 3-Bromoethylpyrido-pyrimidinone intermediate is prepared using 1,2-dibromoethane in DMF at 60°C.
  • Displacement with dimethylamine (40% aqueous solution) under pH 9–10 yields the target side chain.

Yield Optimization Data

Amine Equivalent Solvent Temperature Yield (%)
2.5 EtOH/H2O 25°C 62
3.0 THF 40°C 78
3.5 DCM 0°C 54

One-Pot Multicomponent Approaches

Recent advances leverage microwave-assisted synthesis to condense timelines:

Microwave-Mediated Route

  • 2-Aminonicotinaldehyde , dimethylaminoethyl isothiocyanate , and ethyl cyanoacetate are irradiated at 180°C for 20 minutes in DMF.
  • In situ cyclization forms the product with 88% purity (HPLC), avoiding chromatographic purification.

Advantages

  • 70% reduction in reaction time vs conventional heating
  • 15% higher yield compared to stepwise synthesis

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale experiments demonstrate viability for kg-scale production:

  • Tube Reactor : Stainless steel, 10 L volume
  • Residence Time : 12 minutes at 150°C
  • Throughput : 1.2 kg/day with 91% assay yield

Cost Analysis

Component Batch Process ($/kg) Flow Process ($/kg)
Raw Materials 320 290
Energy Consumption 180 95
Labor 150 70

Analytical Characterization

Critical quality attributes are monitored via:

  • HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient)
  • MS (ESI+) : m/z 251.1 [M+H]+ (calc. 250.32)
  • XRD : Confirms crystalline form with P21/c space group

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrido[2,3-d]pyrimidinone derivative.

    Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to substitute the dimethylaminoethyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrido[2,3-d]pyrimidinone derivatives.

    Substitution: Various substituted pyrido[2,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Efficacy : Preliminary studies suggest that derivatives of this compound demonstrate activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer potential:

  • Target Enzymes : Many of these compounds act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).
  • Case Studies :
    • A study demonstrated that a similar pyrimidine derivative showed selective cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity.
Cell LineIC50 (μM)Reference
HepG25.9
HCT-1166.9
PC-31.54

Enzyme Inhibition

The compound may also function as an inhibitor for enzymes critical in disease pathways:

  • Potential Targets : Enzymes such as acetylcholinesterase have been highlighted in studies for their role in neurodegenerative diseases.
  • Research Findings : Similar compounds have shown promise in inhibiting these enzymes, suggesting a potential therapeutic application in treating conditions like Alzheimer's disease.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a pyrimidine derivative similar to 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one against multiple cancer cell lines:

  • Methodology : The study employed MTT assays to determine cell viability post-treatment with varying concentrations of the compound.
  • Results :
    • Significant growth inhibition was observed compared to standard chemotherapeutics like doxorubicin.

Summary of Biological Activities

The following table summarizes the biological activities reported for this class of compounds:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, S. aureus
AnticancerCytotoxicity towards HepG2, HCT-116
Enzyme InhibitionPotential inhibition of acetylcholinesterase

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents (e.g., chlorophenyl, thiophenyl): Synthesized via conventional heating, yielding 50–66% . These groups enhance lipophilicity, influencing membrane permeability.
  • Heterocyclic Substituents (e.g., benzothiazolyl): Require microwave assistance for improved reaction efficiency .
  • Morpholino Groups: Introduce polar moieties, synthesized via nucleophilic substitution with hydrazonoyl halides .

Critical Insights :

  • Lipophilic Aryl Groups : Enhance anticancer activity by promoting intracellular accumulation .
  • Electron-Withdrawing Groups (e.g., benzothiazolyl): Improve antimicrobial efficacy via membrane interaction .

Physicochemical and Spectral Properties

  • Solubility: The dimethylaminoethyl group increases water solubility compared to aryl-substituted analogs (e.g., logP of target compound ≈ 1.2 vs. 3.5 for 7a in ) .
  • Spectral Data: ¹H-NMR: Aryl protons in 7a () appear at δ 7.2–8.1 ppm, while the dimethylaminoethyl group in the target compound shows signals at δ 2.3–2.8 ppm (N–CH₃) and δ 3.4–3.7 ppm (CH₂–N) . MS: Molecular ion peaks align with calculated masses (e.g., m/z 453 for 7d in vs. m/z 255 for the target compound) .

Biological Activity

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (commonly referred to as the compound) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H14N4OSC_{11}H_{14}N_{4}OS and features a pyrido-pyrimidine core with a thioxo group. Its structure can be represented as follows:

Structure C11H14N4OS\text{Structure }\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{OS}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. Various synthetic routes have been explored, including the use of thioketones and dimethylaminoethyl substituents to enhance biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer properties of thioxo-pyrimidine derivatives, including the target compound. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG-2). In one study, compounds derived from similar thieno[2,3-d]pyrimidine structures exhibited IC50 values ranging from 25.5 μg/mL to 0.36 μg/mL compared to doxorubicin, indicating promising anticancer potential .
  • Mechanism of Action : The proposed mechanisms include inducing apoptosis through caspase activation and cell cycle arrest at the G0/G1 phase. This highlights the compound's potential to disrupt cancer cell proliferation effectively .

Structure-Activity Relationship (SAR)

Research has indicated that modifications on the pyrimidine ring significantly affect biological activity. For example:

  • Electron-Withdrawing Groups : Substituents such as chloro or nitro groups on the aromatic ring have been associated with increased potency against tumor cells .
  • Dimethylamino Ethyl Substitution : The presence of a dimethylamino ethyl group enhances solubility and bioavailability, contributing to improved anticancer activity .

Study 1: Antitumor Activity

In a comparative study of various thieno[2,3-d]pyrimidine derivatives, the compound exhibited substantial inhibitory effects on MDA-MB-231 cells with an IC50 value of 27.6 μM. This study emphasized its selective cytotoxicity against cancer cells compared to normal cells .

Study 2: Combination Therapy

Another investigation assessed the compound's efficacy in combination with gamma radiation on HepG-2 cells. Results indicated that co-treatment significantly enhanced apoptosis rates and reduced cell viability compared to radiation alone .

Data Summary

PropertyValue
Molecular FormulaC₁₁H₁₄N₄OS
IC50 against MDA-MB-23127.6 μM
IC50 against HepG-225.5 μg/mL
MechanismApoptosis induction

Q & A

What are the optimal synthetic routes for 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core. A common approach includes:

  • Step 1: Condensation of 2-aminopyridine derivatives with thiourea or thioamide precursors to introduce the thioxo group at position 2 .
  • Step 2: Alkylation at the N3 position using 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization: Solvent choice (e.g., DMF vs. THF), temperature control (80–100°C), and catalyst use (e.g., Pd/C for hydrogenation steps) significantly impact yields. Purity can be enhanced via recrystallization from ethanol/water mixtures .

How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the thioxo group (δ ~180–190 ppm in ¹³C NMR) and the dimethylaminoethyl chain (δ 2.2–2.5 ppm for N(CH₃)₂ and δ 3.5–4.0 ppm for CH₂ groups in ¹H NMR) .
  • IR Spectroscopy: A strong absorption band near 1200–1250 cm⁻¹ confirms the C=S stretch .
  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should match the molecular weight (C₁₁H₁₅N₃OS: ~245.3 g/mol). Fragmentation patterns can validate substituent positions .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:

  • Dose-Response Analysis: Ensure activity assays (e.g., enzyme inhibition) use standardized concentrations (e.g., 0.1–100 µM) to compare potency .
  • Control Experiments: Validate target specificity using knockout cell lines or competitive inhibitors. For example, if conflicting data arise about dihydrofolate reductase (DHFR) inhibition, include known DHFR inhibitors (e.g., methotrexate) as controls .
  • Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 2-amino-thieno[2,3-d]pyrimidin-4-ones) to identify trends in substituent effects .

How should researchers design in vitro experiments to evaluate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification: Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
  • Enzyme Assays: Test inhibition against kinases (e.g., EGFR) or reductases (e.g., DHFR) at pH 7.4 with NADPH cofactors where applicable .
  • Cellular Models: Employ cancer cell lines (e.g., HeLa, MCF-7) with viability assays (MTT or resazurin) and apoptosis markers (caspase-3 activation) .

What computational methods are effective for predicting structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets like DHFR or kinases. Focus on hydrogen bonding with the thioxo group and hydrophobic interactions with the dimethylaminoethyl chain .
  • QSAR Modeling: Apply partial least squares (PLS) regression to correlate substituent properties (e.g., logP, Hammett constants) with activity data from analogs .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .

What are the critical steps for scaling up synthesis without compromising purity?

Methodological Answer:

  • Reaction Scaling: Maintain stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) and use high-boiling solvents (e.g., DMF) to prevent side reactions .
  • Purification: Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane gradients) for cost-effective scale-up .
  • Quality Control: Implement in-process LC-MS monitoring to detect intermediates and by-products (e.g., over-alkylated derivatives) .

How can researchers address discrepancies in solubility data reported for this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (common for biological assays) vs. aqueous buffers (PBS at pH 7.4) with sonication .
  • Standardization: Use nephelometry or UV-Vis spectroscopy to quantify solubility limits (e.g., >10 mM in DMSO for stock solutions) .
  • Formulation Adjustments: Incorporate cyclodextrins or lipid-based carriers if poor aqueous solubility hinders in vivo studies .

What toxicological assessments are recommended before advancing this compound to in vivo studies?

Methodological Answer:

  • Acute Toxicity: Perform OECD 423 tests in rodents with escalating doses (10–1000 mg/kg) to determine LD₅₀ .
  • Genotoxicity: Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation and metabolite profiling .

How can the environmental impact of this compound be evaluated during disposal?

Methodological Answer:

  • Biodegradation: Use OECD 301F (manometric respirometry) to measure microbial degradation in wastewater .
  • Ecotoxicity: Test Daphnia magna (48-hr LC₅₀) and algal growth inhibition (72-hr IC₅₀) to assess aquatic toxicity .
  • Adsorption Studies: Perform soil column experiments to evaluate leaching potential and retention by organic matter .

What advanced analytical techniques can resolve stereochemical uncertainties in derivatives?

Methodological Answer:

  • X-ray Crystallography: Determine absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
  • Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • CD Spectroscopy: Correlate Cotton effects (e.g., at 220–250 nm) with crystallographic data to assign stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.